molecular formula C7H7NO4 B189056 Methyl 2,6-dihydroxyisonicotinate CAS No. 56055-56-2

Methyl 2,6-dihydroxyisonicotinate

Cat. No. B189056
CAS RN: 56055-56-2
M. Wt: 169.13 g/mol
InChI Key: HJFDMOWDNPEPQH-UHFFFAOYSA-N
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Description

Methyl 2,6-dihydroxyisonicotinate is a chemical compound with the molecular formula C7H7NO4 . Its molecular weight is 169.13 g/mol . The compound is also known by other names such as methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate and methyl 2,6-dihydroxypyridine-4-carboxylate .


Molecular Structure Analysis

The molecular structure of Methyl 2,6-dihydroxyisonicotinate includes a pyridine ring with two hydroxyl groups and a methyl ester group . The InChI string representation of the molecule is InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h2-3H,1H3,(H2,8,9,10) . The Canonical SMILES representation is COC(=O)C1=CC(=O)NC(=C1)O .


Physical And Chemical Properties Analysis

Methyl 2,6-dihydroxyisonicotinate has several computed properties. It has a molecular weight of 169.13 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are 169.03750770 g/mol . The Topological Polar Surface Area is 75.6 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

Microbial Metabolism and Environmental Impact

  • Bacteria can metabolize compounds related to Methyl 2,6-dihydroxyisonicotinate, such as N-methylisonicotinate, a photodegradation product of Paraquat. This process involves the oxidation of 2-hydroxyisonicotinate into 2,6-dihydroxyisonicotinate without the requirement of molecular oxygen (Orpin, Knight, & Evans, 1972).

Chemical Stability and Reactivity

  • Studies on the stability of 1,3-substituted-1,4-dihydropyridines, which are structurally related to Methyl 2,6-dihydroxyisonicotinate, show that various substituents can influence their reactivity in hydration and oxidation reactions (Pop, Huang, Brewster, & Bodor, 1994).

Application in Radiopharmaceuticals

Unexpected Chemical Reactions

  • A study on the hydrazination of derivatives of Methyl 2,6-dihydroxyisonicotinate revealed unexpected chemical reactions, leading to the production of unique compounds. This highlights the complex chemistry of such derivatives (Nordin, Ariffin, Daud, & Sim, 2016).

Induced Plant Resistance

  • Methyl 2,6-dihydroxyisonicotinate derivatives have been used to induce resistance in plants against pathogens, as seen in studies on apple scab. This suggests potential agricultural applications (Ortega, Steiner, & Dehne, 1998).

properties

IUPAC Name

methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFDMOWDNPEPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429076
Record name methyl 2,6-dihydroxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dihydroxyisonicotinate

CAS RN

56055-56-2
Record name methyl 2,6-dihydroxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Huang, J Liu, HH Huang, X Xu, Z Ke - Chinese Chemical Letters, 2022 - Elsevier
Electronic tuning by para substitutions was explored to achieve a highly active manganese N-heterocyclic carbene pincer complex for the selective electrocatalytic reduction of CO 2 to …
Number of citations: 13 www.sciencedirect.com

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